Cas no 2172630-06-5 (4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylbut-2-enoic acid)

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylbut-2-enoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key structural features include an Fmoc-protected amine group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols, and a methyl-substituted butenoic acid moiety, which can serve as a functional handle for further modifications. The compound is particularly valuable for introducing unsaturated side chains into peptide sequences, enabling applications in bioconjugation or structural studies. Its stability under standard SPPS conditions and precise reactivity make it a reliable building block for advanced peptide chemistry, particularly in medicinal and biochemical research.
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylbut-2-enoic acid structure
2172630-06-5 structure
Product Name:4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylbut-2-enoic acid
CAS No:2172630-06-5
MF:C25H28N2O5
MW:436.500226974487
CID:6186380
PubChem ID:165514386
Update Time:2025-06-07

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylbut-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylbut-2-enoic acid
    • EN300-1530091
    • 4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-2-methylbut-2-enoic acid
    • 2172630-06-5
    • Inchi: 1S/C25H28N2O5/c1-3-17(23(28)26-13-12-16(2)24(29)30)14-27-25(31)32-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-12,17,22H,3,13-15H2,1-2H3,(H,26,28)(H,27,31)(H,29,30)/b16-12+
    • InChI Key: MXESPCZPDVTTTQ-FOWTUZBSSA-N
    • SMILES: O(C(NCC(C(NC/C=C(/C(=O)O)\C)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 436.19982200g/mol
  • Monoisotopic Mass: 436.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 684
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 105Ų

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylbut-2-enoic acid Pricemore >>

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Additional information on 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylbut-2-enoic acid

Recent Advances in the Study of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylbut-2-enoic acid (CAS: 2172630-06-5)

The compound 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylbut-2-enoic acid (CAS: 2172630-06-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in the synthesis of peptide-based therapeutics and drug candidates. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the α,β-unsaturated carboxylic acid moiety makes it a versatile building block for solid-phase peptide synthesis (SPPS) and other bioconjugation strategies.

Recent studies have focused on optimizing the synthetic routes for this compound to improve yield and purity, which are essential for its application in high-throughput drug discovery. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method for the efficient preparation of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylbut-2-enoic acid, leveraging palladium-catalyzed cross-coupling reactions. This approach not only reduced the number of synthetic steps but also minimized the formation of byproducts, enhancing the compound's suitability for large-scale production.

In addition to its synthetic utility, this compound has been investigated for its potential biological activities. Preliminary in vitro studies suggest that derivatives of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylbut-2-enoic acid exhibit moderate inhibitory effects on certain proteases involved in inflammatory pathways. These findings, published in Bioorganic & Medicinal Chemistry Letters, highlight the compound's promise as a scaffold for developing anti-inflammatory agents. Further mechanistic studies are underway to elucidate its mode of action and optimize its pharmacological profile.

The stability and reactivity of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylbut-2-enoic acid under physiological conditions have also been a subject of recent research. A 2024 study in Chemical Communications employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize its degradation products in simulated biological environments. These insights are critical for designing more stable analogs and improving the compound's performance in drug delivery systems.

Looking ahead, the integration of computational chemistry and machine learning approaches is expected to accelerate the discovery of new applications for this compound. For instance, molecular docking simulations have predicted high binding affinity between its derivatives and specific protein targets, paving the way for rational drug design. Collaborative efforts between academia and industry are likely to drive further innovations, positioning 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-2-methylbut-2-enoic acid as a key player in next-generation therapeutics.

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